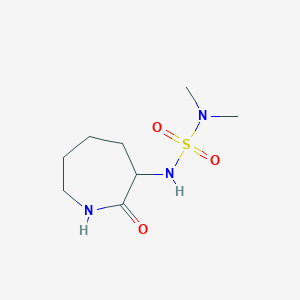

3-(Dimethylsulfamoylamino)-2-oxoazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Dimethylsulfamoylamino)-2-oxoazepane, also known as DMSO, is a chemical compound that has been widely used in scientific research. This compound is a derivative of azepane, which is a seven-membered heterocyclic compound. DMSO has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Applications De Recherche Scientifique

Enhanced Thermoelectric Performance through Material Alignment

One application of related compounds to 3-(Dimethylsulfamoylamino)-2-oxoazepane in scientific research is the enhancement of the thermoelectric performance of materials. For instance, dimethylsulfone (DMSO2), a small organic molecule, has been observed to induce the alignment of poly(3,4-ethylenedioxythiophene): poly(4-styrenesulfonate) (PEDOT:PSS) via in-situ crystallization, significantly raising the electrical conductivity of the PEDOT:PSS film. This demonstrates the potential for using similar compounds to improve material properties for energy applications (Zhu et al., 2019).

Hydrogen Production from Water

Another research area is the photogeneration of hydrogen from water, where related compounds act as catalysts or components in the process. A study highlighted the use of a platinum(II) terpyridyl acetylide chromophore in conjunction with a molecular cobalt catalyst to efficiently produce hydrogen under visible light. This research underscores the potential of using similar compounds in the development of renewable energy technologies (Pingwu Du et al., 2008).

Oxidative Desulfurization Catalysts

Further, compounds with similar structural features have been explored as catalysts in the oxidative desulfurization (ODS) of model diesel. This research demonstrates the effectiveness of transition metal oxides catalysts in sulfur removal, suggesting that compounds like 3-(Dimethylsulfamoylamino)-2-oxoazepane could play a role in environmental remediation and cleaner fuel production (Bakar et al., 2012).

Aerobic Biodegradation of Marine Osmolytes

In the environmental science domain, studies have shown that dimethylsulfoniopropionate (DMSP), an osmolyte in marine plants, undergoes aerobic biodegradation through various pathways. This research points to the broader ecological impacts of similar compounds on marine biogeochemical cycles and atmospheric chemistry (Taylor & Gilchrist, 1991).

Molecular Interaction Studies

Research into the molecular interactions of compounds like dimethylsulfoxide (DMSO) with lipid membranes provides insights into their action mechanisms, including cell fusion and cryoprotection. Such studies could inform the development of new medical and biological preservation techniques (Notman et al., 2006).

Propriétés

IUPAC Name |

3-(dimethylsulfamoylamino)-2-oxoazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3S/c1-11(2)15(13,14)10-7-5-3-4-6-9-8(7)12/h7,10H,3-6H2,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPKQYXGAPXZRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

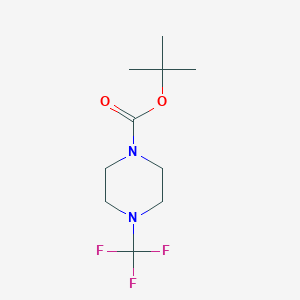

CN(C)S(=O)(=O)NC1CCCCNC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B2713925.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 4-methoxybenzenesulfonate](/img/structure/B2713926.png)

![Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2713930.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2713933.png)

![(E)-N-[(2-Cyclopropylpyridin-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2713935.png)

![N-(2,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2713937.png)